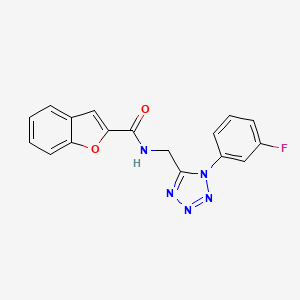
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, also known as FTBC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTBC belongs to the class of tetrazole-based compounds and is known for its anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Antimycobacterial Activity
Benzofuran derivatives, including the compound , have been studied for their potential in treating tuberculosis (TB). These compounds have been synthesized and tested for in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strains. Some benzofuran-based sulfamide derivatives showed moderate activity, which is promising for the development of new antitubercular agents .
Anticancer Potential
Benzofuran compounds have shown significant anticancer activities. Studies have indicated that certain substituted benzofurans can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. The inhibition rates vary, but some compounds exhibit over 70% inhibition at certain concentrations, highlighting their potential as anticancer agents .
Antioxidant Properties
The benzofuran core structure has been associated with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which can lead to chronic diseases. The compound’s ability to act as an antioxidant makes it a candidate for further research in the development of treatments for conditions caused by oxidative damage .
Antiviral Activity
Benzofuran derivatives have been recognized for their antiviral activities. For instance, certain benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease. This highlights the potential of benzofuran derivatives, including the compound , as antiviral agents .
Kinase Inhibition
Kinase inhibitors are an important class of drugs that regulate various cellular processes. Benzofuran derivatives have been reported to possess kinase inhibitor activities, which could be beneficial in treating diseases like cancer where kinase signaling is often dysregulated .
Agricultural Applications
Aside from their biomedical significance, benzofuran derivatives have applications in agriculture. They can serve as antioxidants, oxidants, brightening agents, and fluorescence sensors. These diverse applications make benzofuran compounds valuable in agricultural research and development .
Pharmaceutical Development
Benzofuran and its derivatives are key structural units in various biologically active natural medicines and synthetic chemical raw materials. Their broad range of clinical uses indicates diverse pharmacological activities, making them attractive candidates for drug development .
Chemical Synthesis
Benzofuran derivatives are also important in chemical synthesis. Novel methods for constructing benzofuran rings have been discovered, which are conducive to the construction of complex benzofuran ring systems. This is crucial for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-12-5-3-6-13(9-12)23-16(20-21-22-23)10-19-17(24)15-8-11-4-1-2-7-14(11)25-15/h1-9H,10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYCZUPIGOJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

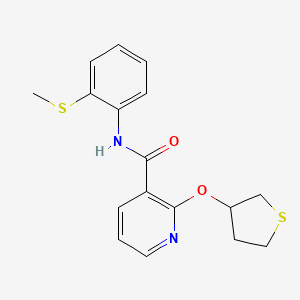
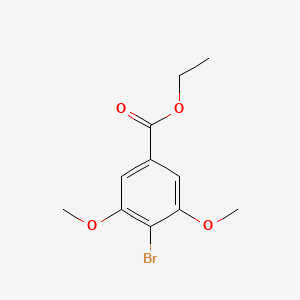
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2853040.png)
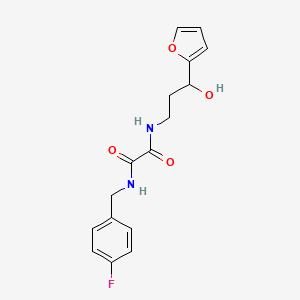

![2,3,4,5-Tetrahydro-1H-benzo[c]azepin-8-ol hydrobromide](/img/structure/B2853044.png)
![(E)-N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2853048.png)
![(2E)-3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-acrylic acid](/img/structure/B2853049.png)
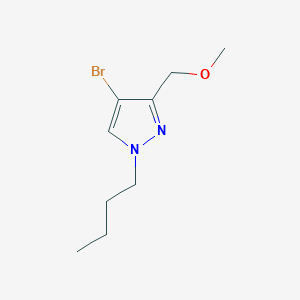
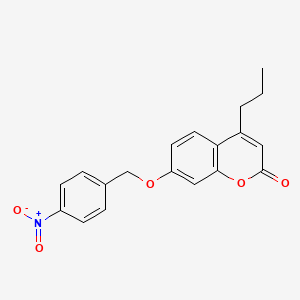
![N-[4-(trifluoromethyl)phenyl]-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2853055.png)
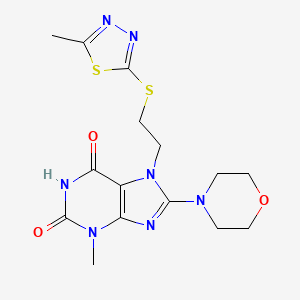
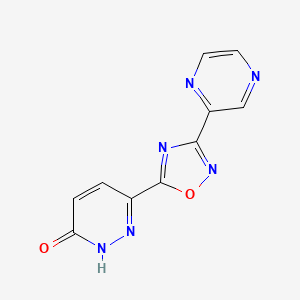
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2853058.png)